(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid
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Overview
Description
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C27H25NO6 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solid Phase Synthesis Linkers
The compound has been explored for its potential as a linker in solid phase synthesis, offering higher acid stability compared to standard trityl resins. This allows for the immobilization and subsequent modifications of carboxylic acids and amines, with products being released upon treatment with trifluoroacetic acid (TFA) in high yield and excellent purity (Bleicher, Lutz, & Wuethrich, 2000).
Synthesis of Non-proteinogenic Amino Acids
This chemical has been utilized in the synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives. These compounds are synthesized from a similar precursor, showcasing the versatility of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid in synthetic organic chemistry (Adamczyk & Reddy, 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Fmoc-Glu-OBzl is primarily used as a building block in the synthesis of peptides . Its primary targets are the amino acids in the peptide chain that are being synthesized. It plays a crucial role in the introduction of aspartic acid bearing TFA-labile benzyl ester protection .
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The benzyl group in the compound is removed by hydrogenation over Pd/C or with strong acids such as TFMSA . This results in the introduction of aspartic acid bearing TFA-labile benzyl ester protection .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Glu-OBzl are those involved in peptide synthesis . The compound’s interaction with its targets leads to changes in the structure of the peptide chain, which can have downstream effects on the function of the synthesized peptide.
Result of Action
The molecular and cellular effects of Fmoc-Glu-OBzl’s action are the successful synthesis of peptides with the desired sequence and structure . This can have a wide range of effects depending on the specific function of the synthesized peptide.
Action Environment
The action, efficacy, and stability of Fmoc-Glu-OBzl can be influenced by various environmental factors. These include the temperature and pH of the reaction mixture, the presence of other compounds, and the specific conditions of the peptide synthesis process . For example, the compound is typically stored at a temperature between 2-30°C .
Properties
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWLYDDRYGOYMY-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434756 |
Source
|
Record name | (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122350-52-1 |
Source
|
Record name | (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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